molecular formula C22H22N4O B11497400 2-Amino-1-(dimethylamino)-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(dimethylamino)-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11497400
M. Wt: 358.4 g/mol
InChI Key: CFMLSXCHQVXECP-UHFFFAOYSA-N
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Description

2-Amino-1-(dimethylamino)-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes a quinoline core, a naphthalene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(dimethylamino)-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of naphthalen-1-ylamine with a suitable aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency in quality. Purification processes such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(dimethylamino)-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-Amino-1-(dimethylamino)-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: Its unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Amino-1-(dimethylamino)-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • **2-Amino-1-(naphthalen-1-yl)ethyl]dimethylamine
  • **2-amino-1-(naphthalen-1-yl)ethan-1-ol
  • **N-[2-amino-1-(naphthalen-1-yl)ethyl]-N-methylaniline

Uniqueness

Compared to similar compounds, 2-Amino-1-(dimethylamino)-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile stands out due to its complex structure and the presence of multiple functional groups

Properties

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

IUPAC Name

2-amino-1-(dimethylamino)-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C22H22N4O/c1-25(2)26-18-11-6-12-19(27)21(18)20(17(13-23)22(26)24)16-10-5-8-14-7-3-4-9-15(14)16/h3-5,7-10,20H,6,11-12,24H2,1-2H3

InChI Key

CFMLSXCHQVXECP-UHFFFAOYSA-N

Canonical SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC=CC4=CC=CC=C43)C(=O)CCC2

Origin of Product

United States

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